molecular formula C6H5IN2O2 B14166009 5-(2-Iodoethenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 163622-41-1

5-(2-Iodoethenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14166009
CAS No.: 163622-41-1
M. Wt: 264.02 g/mol
InChI Key: KTZDXHJATZVCLY-UHFFFAOYSA-N
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Description

E-5-(2-iodovinyl)uracil: is a synthetic derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an iodine atom attached to the vinyl group at the 5-position of the uracil ring. It has garnered significant interest due to its potential antiviral properties, particularly against herpes simplex virus.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: E-5-(2-iodovinyl)uracil can undergo nucleophilic substitution reactions due to the presence of the iodine atom.

    Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, altering the compound’s reactivity and stability.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted uracil derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acid derivatives.

    Reduction Products: Reduction typically yields saturated uracil derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Pharmaceutical Manufacturing: The compound is used in the development of antiviral drugs and diagnostic agents.

Mechanism of Action

Antiviral Activity: E-5-(2-iodovinyl)uracil exerts its antiviral effects by being selectively phosphorylated by the herpes simplex virus-encoded thymidine kinase. This phosphorylation traps the compound within infected cells, inhibiting viral DNA synthesis and replication .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: E-5-(2-iodovinyl)uracil is unique due to its specific iodine substitution, which enhances its antiviral activity and selectivity for herpes simplex virus-infected cells .

Properties

CAS No.

163622-41-1

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

5-(2-iodoethenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H5IN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)

InChI Key

KTZDXHJATZVCLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=CI

Origin of Product

United States

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